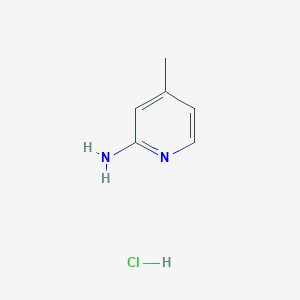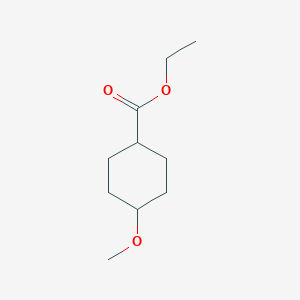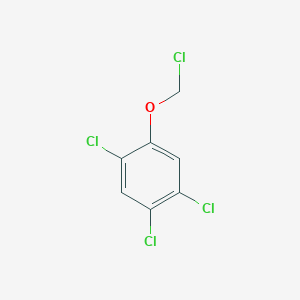
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol is a compound that features a nitroimidazole moiety attached to a cyclopentanol ring. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitro group in the imidazole ring is crucial for its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol typically involves the nitration of imidazole followed by the attachment of the cyclopentanol ring. One common method involves the reaction of 2-nitroimidazole with cyclopentanone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the cyclopentanol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-amino-1H-imidazol-1-yl)cyclopentan-1-ol .
Aplicaciones Científicas De Investigación
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections caused by bacteria and fungi.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol involves the reduction of the nitro group to form reactive intermediates that can damage cellular components of microorganisms . These reactive intermediates can interact with DNA, proteins, and other cellular structures, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole with similar antibacterial and antifungal properties.
Tinidazole: Known for its antiprotozoal activity.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-(2-Nitro-1H-imidazol-1-yl)cyclopentanol is unique due to its specific structure, which combines the nitroimidazole moiety with a cyclopentanol ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles .
Propiedades
Número CAS |
88135-09-5 |
|---|---|
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(2-nitroimidazol-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)10-5-4-9-8(10)11(13)14/h4-7,12H,1-3H2 |
Clave InChI |
CNNLTFHCFGWEMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)N2C=CN=C2[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(Trifluoromethyl)phenyl]anthracene](/img/structure/B8690526.png)


![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylMethoxy)-6-[(4-Methoxyphenyl)Methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-diMethylethyl ester, (3S)-](/img/structure/B8690543.png)






![9-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8690575.png)
![5-[(3-Chlorophenyl)ethynyl]-2-methyl-1H-imidazole](/img/structure/B8690578.png)

